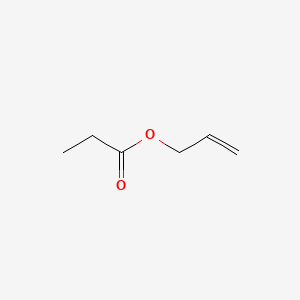Allyl propionate
CAS No.: 2408-20-0
Cat. No.: VC3710297
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2408-20-0 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | prop-2-enyl propanoate |
| Standard InChI | InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 |
| Standard InChI Key | XRFWKHVQMACVTA-UHFFFAOYSA-N |
| SMILES | CCC(=O)OCC=C |
| Canonical SMILES | CCC(=O)OCC=C |
| Boiling Point | 124.0 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Allyl propionate possesses distinctive physical properties that influence its handling, storage, and applications. The following table provides a comprehensive overview of the key physical characteristics of this compound:
| Property | Value | Additional Information |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | Basic structural formula |
| Molecular Weight | 114.14200 | Calculated from atomic weights |
| Density | 0.913 g/mL | Measured at 25°C |
| Boiling Point | 123-125°C | At standard pressure |
| Flash Point | 77°F (25°C) | Indicates flammability concerns |
| Exact Mass | 114.06800 | For high-resolution mass spectrometry |
| Polar Surface Area (PSA) | 26.30000 | Indicator of bioavailability |
| LogP | 1.12560 | Measure of lipophilicity |
| Vapor Pressure | 13.9 mmHg | At 25°C |
| Index of Refraction | n20/D 1.41 | Optical property for identification |
These physical properties establish allyl propionate as a clear liquid at room temperature with moderate volatility and lipophilicity .
Chemical Reactivity
The chemical behavior of allyl propionate is primarily governed by two functional groups: the ester linkage and the allyl moiety. The ester group renders the compound susceptible to hydrolysis under acidic or basic conditions, potentially yielding propionic acid and allyl alcohol as hydrolysis products. This reaction is particularly relevant in biological systems where allyl esters are metabolized.
The allyl group, with its carbon-carbon double bond, provides sites for potential reactions with electrophiles, nucleophiles, and free radicals. This functional group contributes significantly to the compound's reactivity profile, enabling participation in addition reactions, polymerization processes, and various organic transformations.
Under metabolism studies, allyl esters including allyl propionate are hydrolyzed in the acidic conditions of the stomach to produce allyl alcohol and the corresponding carboxylic acid, which undergo further metabolic transformations within the body .
Synthesis and Production Methods
Traditional Synthesis Approaches
The conventional route for synthesizing allyl propionate involves direct esterification of propionic acid with allyl alcohol in the presence of an acid catalyst. This reaction follows the general esterification mechanism:
CH₃CH₂COOH + CH₂=CHCH₂OH → CH₃CH₂COOCH₂CH=CH₂ + H₂O
Typically, this reaction requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid, with water removal to drive the equilibrium toward product formation. The reaction is usually conducted under reflux conditions with appropriate precautions for the flammable reagents involved.
Industrial Production Considerations
For industrial-scale production, several factors require careful optimization:
-
Catalyst selection and concentration
-
Reaction temperature and pressure parameters
-
Reactant ratios and feed rates
-
Purification protocols (typically involving distillation)
-
Safety measures for handling flammable components
The production technique for related allyl esters, such as cyclohexyl allyl propionate, demonstrates potential industrial approaches. In these processes, transesterification reactions utilizing organotin catalysts can achieve yields exceeding 90%, with productive rates of 90-95% through optimized reaction conditions and purification methods .
Applications and Industrial Uses
Flavor and Fragrance Industry
Allyl propionate, like many other allyl esters, likely finds significant application in the flavor and fragrance industry. The listing of FEMA No. 2040 in the chemical's identification suggests its approval for use as a flavoring agent . The characteristic organoleptic properties of allyl esters generally contribute fruity, pineapple-like notes that make them valuable in food flavorings and perfumery applications.
Chemical Intermediate
The reactive functional groups present in allyl propionate—particularly the carbon-carbon double bond of the allyl group—make it potentially valuable as a chemical intermediate in organic synthesis. The compound can serve as a building block for more complex molecules through various transformation reactions, including additions, oxidations, and polymerizations.
Research Applications
Multiple scientific publications referenced in the literature highlight allyl propionate's continuing relevance in chemical research. Studies dating back to the 1940s through more recent investigations in 2013 have examined various aspects of this compound's chemistry, including:
-
Synthesis methodologies (Szeja, 1980)
-
Reaction mechanisms (Henry, 1972)
-
Physical organic chemistry investigations (Holman et al., 1997)
These research applications demonstrate the ongoing scientific interest in allyl propionate as both a subject of fundamental chemical investigation and a potential synthetic tool.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume